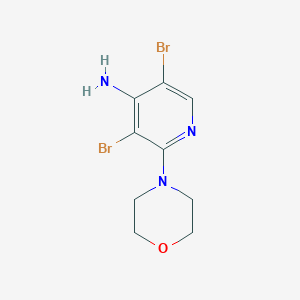
3,5-Dibromo-2-morpholinopyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-2-morpholinopyridin-4-amine is a chemical compound with the molecular formula C9H11Br2N3O. It is characterized by the presence of two bromine atoms, a morpholine ring, and an amine group attached to a pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-morpholinopyridin-4-amine typically involves the bromination of 2-morpholinopyridin-4-amine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dibromo-2-morpholinopyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a substituted pyridine derivative .
Aplicaciones Científicas De Investigación
3,5-Dibromo-2-morpholinopyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-2-morpholinopyridin-4-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the morpholine ring and bromine atoms suggests potential interactions with enzymes and receptors involved in various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dibromopyridin-4-amine: Similar structure but lacks the morpholine ring.
2-Morpholinopyridin-4-amine: Similar structure but lacks the bromine atoms.
3,5-Dibromo-2-pyridylamine: Similar structure but lacks the morpholine ring
Uniqueness
3,5-Dibromo-2-morpholinopyridin-4-amine is unique due to the combination of bromine atoms and a morpholine ring attached to the pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C9H11Br2N3O |
|---|---|
Peso molecular |
337.01 g/mol |
Nombre IUPAC |
3,5-dibromo-2-morpholin-4-ylpyridin-4-amine |
InChI |
InChI=1S/C9H11Br2N3O/c10-6-5-13-9(7(11)8(6)12)14-1-3-15-4-2-14/h5H,1-4H2,(H2,12,13) |
Clave InChI |
DPUZGDLCSOBPRN-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC=C(C(=C2Br)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















